2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
The compound “2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one” belongs to a class of organic compounds known as chromenes. Chromenes are characterized by a three-ring system consisting of a benzene ring fused to a heterocyclic pyran ring . The presence of a pyrazolone group suggests that this compound may have interesting chemical and biological properties, as pyrazolones are often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, similar compounds have been involved in [3 + 3] annulation reactions .Scientific Research Applications
Supramolecular Structure and Spectroscopy
One area of interest is the study of the supramolecular structure and spectroscopy of related chromeno[2,3-c]pyrazol-4-one compounds. For instance, the oxidative cyclization of phenylhydrazono chromen-2-ones has led to the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones. These compounds exhibit significant molecular and supramolecular structures, with their conformation influenced by the anisotropic NMR shielding effect of the phenyl ring. Such studies highlight the potential of chromeno[2,3-c]pyrazol derivatives in understanding molecular interactions and the development of materials with specific supramolecular architectures (Padilla-Martínez et al., 2011).
Heterogeneous Catalysis
Chromeno[2,3-c]pyrazol derivatives are also explored in the context of heterogeneous catalysis. For example, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles have been utilized as catalysts for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the utility of chromeno[2,3-c]pyrazol-4-one related structures in facilitating organic transformations under environmentally friendly conditions (Fekri et al., 2018).
Molecular Electronics and Photonics
The electronic and photonic properties of chromeno[2,3-c]pyrazol derivatives suggest their applicability in molecular electronics and photonics. Studies on compounds like 2-(2-chlorophenyl)-7-methyl-4H-chromen-4-one have revealed aromatic π–π stacking interactions, which are crucial for the development of materials with desirable electronic and optical properties (Wang & Kong, 2007).
Green Chemistry and Synthesis
Additionally, the synthesis of related chromeno[2,3-c]pyrazol-4-one compounds has been achieved through green chemistry approaches, such as the use of starch solution as a catalyst. This method emphasizes the role of chromeno[2,3-c]pyrazol derivatives in promoting sustainable and eco-friendly chemical syntheses (Hazeri et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often associated with the compound’s interaction with various cellular targets and subsequent modulation of cellular processes.
Biochemical Pathways
Related compounds have been shown to impact various cellular processes, including oxidative stress pathways . For instance, pyrazolines have been reported to modulate the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .
Result of Action
Related compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may also exert diverse cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not fully understood yet. Related compounds have been shown to interact with various enzymes and proteins. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .
Cellular Effects
The cellular effects of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-documented. Related compounds have shown to inhibit the growth of various cell lines . For example, pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Molecular Mechanism
The exact molecular mechanism of action of 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is not known. Related compounds have shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also interact with biomolecules through similar mechanisms.
Metabolic Pathways
The metabolic pathways involving 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one are not well-understood. Related compounds have been shown to interact with various enzymes and proteins, suggesting that 2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one may also be involved in complex metabolic pathways .
Properties
IUPAC Name |
2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18-19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWSGLPZHDGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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